![molecular formula C11H16N6O B11832804 Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-](/img/structure/B11832804.png)
Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a purine base linked to a hydroxypropyl group and a methanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then functionalized with a hydroxypropyl group.
Reaction Conditions: The functionalization is carried out under controlled conditions, often involving the use of protecting groups to ensure selective reactions.
Methanimidamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The purine base can undergo substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes derived from the hydroxypropyl group.
Reduction Products: Various reduced forms of the compound, depending on the specific reaction conditions.
Substitution Products: Analog compounds with different functional groups attached to the purine base.
Aplicaciones Científicas De Investigación
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Methanimidamide, N-methylene-: Shares a similar core structure but differs in the functional groups attached.
Methanimidamide, N,N-dimethyl-N’-phenyl-: Another analog with different substituents on the purine base.
Uniqueness
Methanimidamide, N’-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16N6O |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
N'-[9-[(2R)-2-hydroxypropyl]purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N6O/c1-8(18)4-17-7-14-9-10(15-6-16(2)3)12-5-13-11(9)17/h5-8,18H,4H2,1-3H3/t8-/m1/s1 |
Clave InChI |
BYKZWRXWTFGGBJ-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N=CN(C)C)O |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)N=CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832747.png)
![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)
![[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B11832770.png)
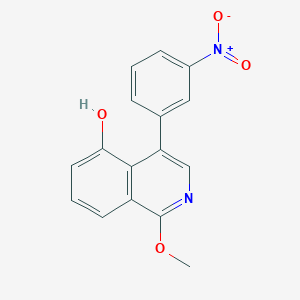
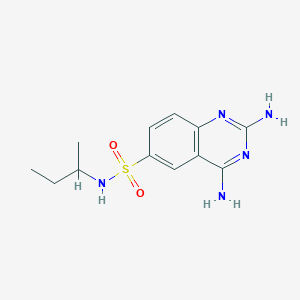
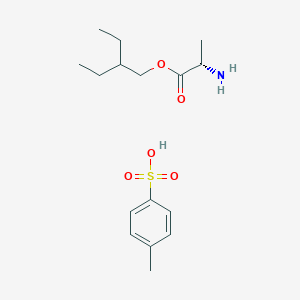
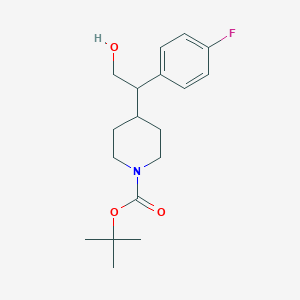
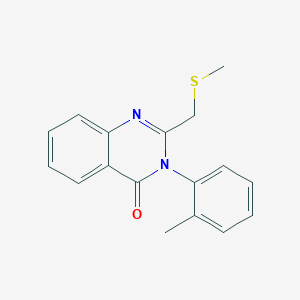
![4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11832806.png)
